molecular formula C12H19NO6 B11765462 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid

1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid

Cat. No.: B11765462
M. Wt: 273.28 g/mol
InChI Key: CRGQVNVOLJJFBZ-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and two carboxylic acid groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the reaction of isonipecotic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.

    Substitution: Reagents like trifluoroacetic acid or hydrochloric acid can be used to remove the tert-butoxycarbonyl group.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid involves its reactivity as a piperidine derivative. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions at other positions on the piperidine ring. The carboxylic acid groups can participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
  • 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
  • N-Boc-isonipecotic acid

Comparison: 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which provide additional sites for chemical modification compared to similar compounds with only one carboxylic acid group. This structural feature enhances its utility in complex organic synthesis and drug development .

Biological Activity

1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid (Boc-Pip-DCA) is a chemical compound notable for its potential applications in medicinal chemistry. The compound features a piperidine ring with two carboxylic acid groups and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity. This article explores the biological activity of Boc-Pip-DCA, focusing on its derivatives, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.28 g/mol
  • Melting Point : 131 °C

Biological Activity Overview

The biological activity of Boc-Pip-DCA has been investigated primarily through its derivatives. These derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Compounds derived from Boc-Pip-DCA have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : Certain derivatives act as inhibitors for specific enzymes, which may be leveraged for therapeutic purposes.

The mechanisms through which Boc-Pip-DCA exerts its biological effects include:

  • Receptor Binding : Interaction studies have indicated that Boc-Pip-DCA and its derivatives can bind to various receptors, influencing signaling pathways related to inflammation and cancer progression.
  • Protein Interactions : Research suggests that Boc-Pip-DCA derivatives can disrupt protein-protein interactions critical for cellular function, particularly in cancer cells.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that a derivative of Boc-Pip-DCA exhibited significant cytotoxicity against breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Antimicrobial Effects :
    • Another investigation revealed that certain derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes .

Comparative Analysis with Similar Compounds

The following table provides a comparison of Boc-Pip-DCA with structurally similar compounds, emphasizing their unique features and biological activities:

Compound NameCAS NumberSimilarityUnique Features
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid917835-93-90.97Hydroxyl group introduces additional reactivity
(2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid334769-80-10.97Methyl substitution affects steric properties
(S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid15761-39-40.97Pyrrolidine ring alters pharmacological profile

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2,4-dicarboxylic acid

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(9(14)15)6-8(13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

CRGQVNVOLJJFBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C(=O)O

Origin of Product

United States

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